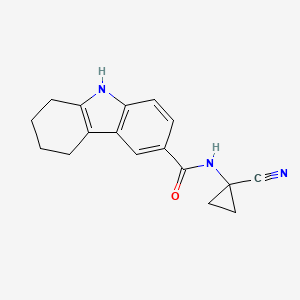
5-(3-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one, otherwise known as CBF-T, is a novel small molecule that has been used in various scientific research applications. CBF-T is a heterocyclic compound that has been found to have a wide range of biological activities, including anti-inflammatory, antifungal, and antibacterial properties. CBF-T has been studied extensively in both in vitro and in vivo models, and is currently being investigated as a potential drug candidate for a number of diseases.
Wirkmechanismus
The exact mechanism of action of CBF-T is not yet fully understood. However, it is believed that CBF-T may act by binding to certain proteins in the cell, which in turn inhibits the activity of those proteins. In addition, CBF-T may also act by altering the activity of certain enzymes, which can lead to changes in the activity of certain cellular processes.
Biochemical and Physiological Effects
CBF-T has been found to have a number of biochemical and physiological effects. In vitro studies have found that CBF-T has anti-inflammatory, antifungal, and antibacterial properties. In addition, CBF-T has been found to inhibit the growth of certain cancer cells, and it has been found to have anti-tumor activity. CBF-T has also been found to be effective against a number of viruses, including influenza, herpes, and HIV.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CBF-T in laboratory experiments is that it is relatively easy to synthesize, and it is relatively inexpensive. In addition, CBF-T has been found to have a wide range of biological activities, which makes it a useful tool for studying a variety of biological processes. However, there are some limitations to using CBF-T in laboratory experiments, including the fact that the exact mechanism of action is not yet fully understood, and that it has not yet been tested in humans.
Zukünftige Richtungen
The potential of CBF-T as a drug candidate is still being explored, and there are a number of future directions that can be explored. These include further studies into the mechanism of action of CBF-T, as well as studies into the potential therapeutic applications of CBF-T, such as its use as an anti-inflammatory, antifungal, and antibacterial agent. In addition, further studies into the potential of CBF-T as an antiviral agent, as well as its potential use in cancer treatment, are also areas of future research.
Synthesemethoden
CBF-T can be synthesized through a number of methods, including the condensation of 3-chlorobenzylidene-4-fluorophenyl-2-thioxo-1,3-thiazolidin-4-one and 3-chlorobenzaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the reaction is typically carried out in an aqueous solution. The product of the reaction is a white solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
CBF-T has been studied extensively in scientific research applications. It has been found to possess a number of biological activities, including anti-inflammatory, antifungal, and antibacterial properties. In addition, CBF-T has been studied for its potential to inhibit the growth of certain cancer cells, and it has been found to have anti-tumor activity. CBF-T has also been studied for its potential to inhibit the growth of certain viruses, and it has been found to be effective against a number of viruses, including influenza, herpes, and HIV.
Eigenschaften
IUPAC Name |
(5E)-5-[(3-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNOS2/c17-11-3-1-2-10(8-11)9-14-15(20)19(16(21)22-14)13-6-4-12(18)5-7-13/h1-9H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVIFRVBRUDTHQ-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
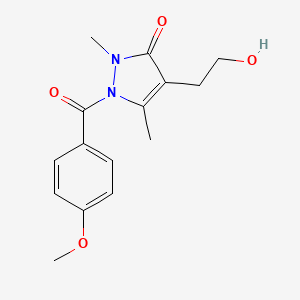
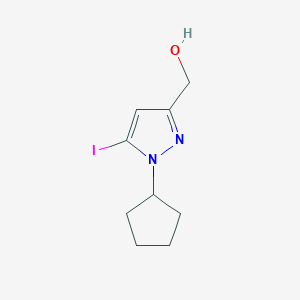

![Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2852140.png)
![3-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2852141.png)
![2-[[4-(4-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2852142.png)
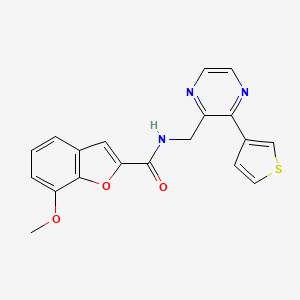
![Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfonyl]acetate](/img/structure/B2852148.png)
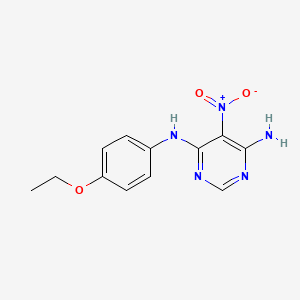
![3-(2,4-dimethoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2852151.png)
![3-Methoxy-1-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2852152.png)
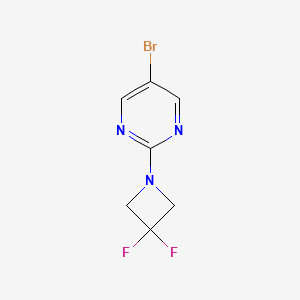
![N-(4-chloro-2-methylphenyl)-4-[2-[(4-chloro-2-methylphenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide](/img/structure/B2852156.png)
